molecular formula C6H11NO B008355 N-Isopropylacrylamide CAS No. 25189-55-3

N-Isopropylacrylamide

Cat. No. B008355
CAS RN: 25189-55-3
M. Wt: 113.16 g/mol
InChI Key: QNILTEGFHQSKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07560023B2

Procedure details

Sodium dodecylsulfate (20 mg), N-isopropylacrylamide (2.4 g), acrylic acid (382 mg), and methylenebisacrylamide (121 mg) are dissolved in 200 ml of water, and, after a 30 minute stirring at 70° C. in a nitrogen atmosphere, a polymerization initiator (potassium persulfate 9.2 mg) is added, followed by 4 hours of stirring. The obtained particles (precursor of Example 1-3) are purified in water by means of dialysis, and then lyophilized. These particles (700 mg) are then dispersed in tetrahydrofuran (30 ml)/dimethylformamide (10 ml), and a tetrahydrofuran (10 ml)/dimethylformamide (50 ml) solution of dicyclohexylcarbodiimide (800 mg), hydroxybenzotriazole (500 mg), and 2,2′-(ethylenedioxy)bis(ethylamine) (1.14 g) is added at room temperature, followed by an overnight stirring. The particles are then dialyzed and lyophilized. Next, they are dispersed in methanol (70 ml), to which 1.2 g of the chemical compound of Synthetic example 1 is added, followed by a 6 hour stirring at room temperature; this mixture is cooled in an ice bath, 3 g of sodium cyanotrihydroborate is added, followed by an overnight stirring at room temperature. The obtained particles are dialyzed in water to obtain the target N-isopropylacrylamide/acrylic acid copolymer particles (650 mg) modified with phosphorylcholine groups.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
382 mg
Type
reactant
Reaction Step One
Name
methylenebisacrylamide
Quantity
121 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.2 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OS([O-])(=O)=O)CCCCCCCCCCC.[Na+].[CH:19]([NH:22][C:23](=[O:26])[CH:24]=[CH2:25])([CH3:21])[CH3:20].[C:27]([OH:31])(=[O:30])[CH:28]=[CH2:29].C(C=CC(N)=O)C=CC(N)=O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[CH:19]([NH:22][C:23](=[O:26])[CH:24]=[CH2:25])([CH3:21])[CH3:20].[C:27]([OH:31])(=[O:30])[CH:28]=[CH2:29] |f:0.1,5.6.7,9.10|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(C)NC(C=C)=O
Name
Quantity
382 mg
Type
reactant
Smiles
C(C=C)(=O)O
Name
methylenebisacrylamide
Quantity
121 mg
Type
reactant
Smiles
C(C=CC(=O)N)C=CC(=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.2 mg
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
after a 30 minute stirring at 70° C. in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
of stirring
CUSTOM
Type
CUSTOM
Details
The obtained particles (precursor of Example 1-3) are purified in water by means of dialysis
ADDITION
Type
ADDITION
Details
These particles (700 mg) are then dispersed in tetrahydrofuran (30 ml)/dimethylformamide (10 ml)
ADDITION
Type
ADDITION
Details
a tetrahydrofuran (10 ml)/dimethylformamide (50 ml) solution of dicyclohexylcarbodiimide (800 mg), hydroxybenzotriazole (500 mg), and 2,2′-(ethylenedioxy)bis(ethylamine) (1.14 g) is added at room temperature
WAIT
Type
WAIT
Details
followed by an overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The particles are then dialyzed
ADDITION
Type
ADDITION
Details
Next, they are dispersed in methanol (70 ml), to which 1.2 g of the chemical compound of Synthetic example 1
ADDITION
Type
ADDITION
Details
is added
WAIT
Type
WAIT
Details
followed by a 6 hour
Duration
6 h
STIRRING
Type
STIRRING
Details
stirring at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
this mixture is cooled in an ice bath
ADDITION
Type
ADDITION
Details
3 g of sodium cyanotrihydroborate is added
WAIT
Type
WAIT
Details
followed by an overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring at room temperature
CUSTOM
Type
CUSTOM
Details
The obtained particles are dialyzed in water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)NC(C=C)=O.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.